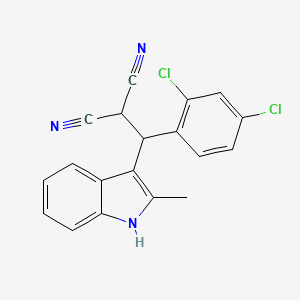

2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile

Description

2-((2,4-Dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile (molecular formula: C₁₉H₁₃Cl₂N₃, molecular weight: 354.23 g/mol) is a malononitrile-derived compound featuring a 2,4-dichlorophenyl group and a 2-methylindole moiety. Its synthesis involves a one-pot multi-component reaction, yielding the product in 89% with a melting point of 158–161°C . Key spectral characteristics include:

- IR (KBr): 3411 (N–H), 3059 (aromatic C–H), 2256 cm⁻¹ (C≡N stretching)

- ¹H NMR (CDCl₃): δ 2.39 (s, 3H, CH₃), 4.15–4.28 (d, 2H, CH₂), 7.10–7.62 (m, aromatic protons), 8.38 (s, 1H, NH)

- MS: m/z 354 (M⁺, 100%)

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3/c1-11-18(15-4-2-3-5-17(15)24-11)19(12(9-22)10-23)14-7-6-13(20)8-16(14)21/h2-8,12,19,24H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBOZDJFKMBZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)Cl)Cl)C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with the indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Malononitrile Group: The final step involves the reaction of the intermediate product with malononitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The primary pharmacological interest in 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile lies in its role as an inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is implicated in various cellular processes, including the regulation of inflammatory cytokines and neuronal cell survival. Inhibition of GSK-3 by this compound has been shown to prevent neuronal cell death, suggesting its potential use in neuroprotective therapies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, studies have demonstrated that related indole derivatives can inhibit the growth of various cancer cell lines, highlighting their potential as anticancer agents. The compound's structural features may enhance its interaction with biological targets involved in cancer progression .

Agrochemical Applications

The compound is also being explored for its agrochemical properties. Its formulation could potentially enhance the efficacy of herbicides by improving their biological activity against weeds. The presence of the dichlorophenyl group suggests a mechanism that may disrupt plant growth pathways, making it a candidate for use in selective herbicide formulations .

Case Study 1: Neuroprotection

A study focused on the neuroprotective effects of this compound demonstrated its ability to inhibit GSK-3 activity effectively. In vitro experiments showed that treatment with this compound resulted in reduced apoptosis in neuronal cells exposed to neurotoxic agents. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Anticancer Efficacy

In another significant study, the anticancer properties of related indole derivatives were evaluated against a panel of human tumor cell lines. The results indicated that these compounds exhibited potent cytotoxic effects with IC50 values in the low micromolar range. The structure-activity relationship analysis revealed that modifications to the indole moiety significantly influenced the anticancer activity .

Mechanism of Action

The mechanism of action of 2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Indole Malononitrile Derivatives

Table 1: Structural and Spectral Comparisons

Key Observations:

- Steric Factors : Substituents like the methyl group in 4o or hydroxyl in Compound e alter molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .

- Spectral Consistency: The C≡N stretch in IR (~2254–2258 cm⁻¹) remains consistent across analogs, confirming the integrity of the malononitrile moiety .

Heterocyclic Malononitrile Derivatives

Table 2: Heterocyclic Variants

Key Observations:

- Biological Relevance : Indole-based compounds (e.g., target compound) are often associated with antimicrobial activity, whereas thiazole derivatives () may target enzymatic pathways .

- Functional Group Diversity: The ketone in ’s compound introduces reactivity toward nucleophiles, unlike the inert malononitrile group .

Biological Activity

2-((2,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl)malononitrile is a synthetic organic compound notable for its diverse biological activities. It features a dichlorophenyl group, an indole moiety, and a malononitrile group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary target of this compound is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a crucial enzyme involved in various cellular processes, including the regulation of glycogen metabolism and the modulation of inflammatory cytokines. The compound acts as a potent inhibitor of GSK-3 isozymes, leading to several downstream effects:

- Inhibition of Neuronal Cell Death : By inhibiting GSK-3, the compound helps prevent neuronal apoptosis, indicating potential neuroprotective properties.

- Impact on Inflammatory Pathways : The modulation of inflammatory cytokines suggests that this compound may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in DMSO and stability in both acidic and alkaline environments. This solubility enhances its potential for biological applications as it can be effectively delivered in various experimental settings.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives related to this compound have been evaluated for their effectiveness against Gram-positive bacteria and mycobacterial strains. The findings suggest that such compounds can be comparable or superior to clinically used antibiotics like ampicillin and rifampicin .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| 2-Dichloro derivative | 0.22 - 0.25 | - | Staphylococcus aureus, Enterococcus faecalis |

| Related indole derivatives | - | - | Mycobacterium tuberculosis |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it possesses selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to primary mammalian cell lines. For example, certain derivatives demonstrated submicromolar activity against cancer cells with IC50 values lower than those of standard chemotherapeutics .

Case Studies

Case studies involving the use of similar compounds highlight their therapeutic potential:

- Neuroprotection : In models of neurodegeneration, compounds targeting GSK-3 have shown promise in reducing neuronal death and improving cognitive function.

- Anticancer Activity : A series of indole-based compounds were tested against various cancer types, revealing that modifications to the indole structure significantly influenced their anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.